3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLZMTUJQWSFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization-Based Synthesis
Dieckmann cyclization is a cornerstone method for constructing the piperidine-2,6-dione core. In this approach, N-(4-methoxybenzyl)glutamine derivatives undergo intramolecular ester condensation under basic conditions to form the cyclic diketone structure.
Procedure :
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Starting Material : L-Glutamine is protected at the amine group using a 4-methoxybenzyl (PMB) moiety in alkaline media (e.g., NaOH or NaHCO₃) .
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Cyclization : The protected intermediate is treated with N,N-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step forms the piperidine-2,6-dione ring via Dieckmann cyclization .
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Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) removes the PMB group, yielding the final product .
Optimization :
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Yields improve with continuous flow reactors, achieving >90% purity.
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Solvent selection (THF vs. dioxane) impacts reaction kinetics, with THF providing faster cyclization .
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Protection | L-Glutamine, PMB-Cl, NaOH | 90% | 99.1% |
| Cyclization | CDI, DMAP, THF | 79.6% | 99.5% |
| Deprotection | HCl/MeOH | 94.8% | 99.5% |
Catalytic Hydrogenation of Pyridine Precursors
Rhodium- or nickel-based catalysts enable the reduction of 3-hydroxypyridine derivatives to 3-hydroxypiperidine intermediates, which are subsequently functionalized.
Procedure :
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Substrate Preparation : 3-Hydroxypyridine is dissolved in isopropanol with phosphoric acid as an additive .
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Hydrogenation : Rh-Ni/C bimetallic catalysts facilitate hydrogenation under mild conditions (25°C, 3 atm H₂), achieving 96% yield .
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Functionalization : The 3-hydroxypiperidine intermediate is alkylated with 4-methoxybenzyl chloride to introduce the PMB group .
Advantages :
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Avoids high-pressure conditions (>5 atm) required in traditional methods .
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Phosphoric acid enhances catalyst longevity by mitigating passivation .
Horner–Wadsworth–Emmons Reaction and Selective Hydrogenation
This two-step approach leverages olefination followed by selective hydrogenation to install the PMB group while preserving sensitive functionalities.
Procedure :
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Olefination : 2-Bromo-5-(hydroxymethyl)phenol reacts with diethyl (4-methoxybenzyl)phosphonate via a Horner–Wadsworth–Emmons reaction to form an α,β-unsaturated ketone .
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Hydrogenation : Pt/C in ethyl acetate selectively reduces the double bond without debromination. Adding trace water suppresses byproduct formation (<5%) .
Scale-Up : Validated at 5 kg scale with 85% overall yield .
Michael Addition-Intramolecular Cyclization
A solvent-free, one-pot method utilizes potassium tert-butoxide to promote tandem Michael addition and cyclization.
Procedure :
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Substrate Mixing : Acetates and acrylamides are combined with potassium tert-butoxide .
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Cyclization : The reaction proceeds at 80°C, forming the piperidine-2,6-dione core in 72–89% yield .
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Functionalization : The PMB group is introduced via nucleophilic substitution .
Advantages :
Enantioselective Synthesis
For chiral variants, asymmetric hydrogenation or enzymatic resolution is employed:
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Chemical Resolution : Racemic 3-hydroxypiperidine is resolved using tartaric acid derivatives, followed by PMB protection (35% yield) .
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Biotransformation : Lipases catalyze kinetic resolution of esters, achieving enantiomeric excess (ee) >98% .
Oxidative Methods
Hypervalent iodine reagents enable direct oxidation of N-PMB piperidine derivatives:
Procedure :
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Oxidation : (Diacetoxyiodo)benzene (PIDA) and iodine oxidize N-PMB piperidine in THF, forming the 2,6-dione structure (72% yield) .
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Purification : Column chromatography (petroleum ether/EtOAc) isolates the product .
Comparative Analysis of Methods
| Method | Key Steps | Yield | Scalability | Cost |
|---|---|---|---|---|
| Dieckmann Cyclization | Protection, cyclization, deprotection | 79–95% | High | Moderate |
| Catalytic Hydrogenation | Hydrogenation, alkylation | 85–96% | Moderate | High (Rh/Ni catalysts) |
| Horner–Wadsworth–Emmons | Olefination, hydrogenation | 80–90% | High | Low |
| Michael Addition | One-pot cyclization | 72–89% | High | Low |
| Enantioselective | Resolution/biocatalysis | 35–98% | Low | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions, potentially being replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃) in DMF (Dimethylformamide).
Major Products
Oxidation: Conversion to 3-oxo-1-(4-methoxybenzyl)piperidine-2,6-dione.
Reduction: Formation of 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Investigated for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of new agrochemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the methoxybenzyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding, it may mimic or block the natural ligand, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-benzylpiperidine-2,6-dione: Lacks the methoxy group, which may affect its binding properties and reactivity.
3-Hydroxy-1-(4-chlorobenzyl)piperidine-2,6-dione: The chloro group can significantly alter its chemical and biological properties.
3-Hydroxy-1-(4-methylbenzyl)piperidine-2,6-dione: The methyl group provides different steric and electronic effects compared to the methoxy group.
Uniqueness
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, binding affinity, and specificity in various applications, making it a valuable compound in research and industry.
Biological Activity
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a piperidine derivative characterized by its unique structural features, including a hydroxyl group, two carbonyl groups, and a methoxybenzyl substituent. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₃H₁₅NO₄
- Molecular Weight : 249.26 g/mol
- Structure : The compound features a bicyclic structure with a piperidine ring and functional groups that enhance its reactivity and biological activity.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inhibition of IKZF2 : This compound has been identified as a selective degrader of IKAROS Family Zinc Finger 2 (IKZF2), a protein implicated in hematological malignancies. By reducing IKZF2 levels, the compound may enhance immune responses against tumors .
- Anti-Tumor Activity : The ability to modulate immune responses positions this compound as a candidate for cancer therapies. Its selective action on IKZF2 suggests potential applications in treating cancers where this protein plays a critical role .
- Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, potentially making it useful in treating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Cancer Treatment
In vitro studies demonstrated that treatment with this compound led to significant reductions in IKZF2 levels in various cell models. This reduction correlated with enhanced immune activity against cancer cells, indicating its potential as an effective therapeutic agent in oncology .
Pharmacokinetics
Pharmacokinetic evaluations suggest favorable absorption characteristics for this compound. Studies indicate good oral bioavailability and acceptable metabolic stability in liver microsomes, suggesting potential for clinical application .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful control to ensure high yields and purity. Common methods include:
- Formation of the piperidine ring.
- Introduction of the methoxybenzyl substituent.
- Hydroxylation at the appropriate position.
These synthetic routes are crucial for producing compounds with desired biological activities .
Q & A
Q. How is the compound integrated into PROTAC (Proteolysis-Targeting Chimeras) design?
- Methodological Answer : As a CRBN-binding warhead, conjugate the compound via PEG linkers to E3 ligase ligands (e.g., VHL or MDM2 inhibitors). Use SPR (surface plasmon resonance) to validate ternary complex formation (CRBN:PROTAC:target protein). In vitro degradation assays (e.g., Western blot for BRD4 or ERα) confirm PROTAC efficacy at nM concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
